molecular formula C16H10BrClF2N2O2S B10964179 7-bromo-3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

7-bromo-3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10964179
M. Wt: 447.7 g/mol
InChI Key: CTRQESOZNUTRIC-UHFFFAOYSA-N
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Description

7-BROMO-3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including halogenation, cyano group introduction, and carboxamide formation. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include bromine, chlorine, and difluoromethoxy reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, benzothiophene derivatives are often studied for their potential as therapeutic agents. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, compounds like this one are explored for their potential to treat diseases such as cancer, inflammation, and infectious diseases. Preclinical studies might focus on its efficacy and safety in various disease models.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-BROMO-3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, known for its aromatic properties and biological activity.

    Thiophene: A simpler sulfur-containing heterocycle with diverse applications.

    Fluorobenzene: A fluorinated aromatic compound with unique chemical properties.

Uniqueness

What sets 7-BROMO-3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both halogen and cyano groups, along with the difluoromethoxy moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H10BrClF2N2O2S

Molecular Weight

447.7 g/mol

IUPAC Name

7-bromo-3-chloro-N-(2-cyanocyclopenten-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10BrClF2N2O2S/c17-8-4-5-10(24-16(19)20)11-12(18)14(25-13(8)11)15(23)22-9-3-1-2-7(9)6-21/h4-5,16H,1-3H2,(H,22,23)

InChI Key

CTRQESOZNUTRIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl)C#N

Origin of Product

United States

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